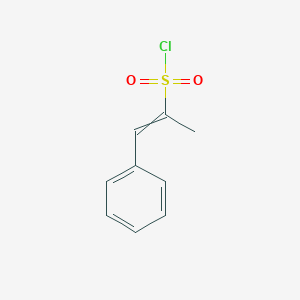

1-Phenylprop-1-ene-2-sulfonyl chloride

Description

Properties

CAS No. |

56753-72-1 |

|---|---|

Molecular Formula |

C9H9ClO2S |

Molecular Weight |

216.68 g/mol |

IUPAC Name |

1-phenylprop-1-ene-2-sulfonyl chloride |

InChI |

InChI=1S/C9H9ClO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

VNUQSINGEHEYRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Reactivity

1-Phenylprop-1-ene-2-sulfonyl chloride possesses a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The presence of the phenyl and propene groups enhances its utility in various synthetic pathways.

Synthesis of Sulfonamides

One significant application of this compound is in the synthesis of sulfonamides. These compounds are vital in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride can react with amines to form sulfonamides, which are crucial for developing new antibiotics.

Case Study:

In a study by Gandon et al., the reaction of this compound with various amines led to high yields of sulfonamides, demonstrating its efficiency as a sulfonating agent .

Electrophilic Substitution Reactions

The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it can introduce sulfonyl groups into aromatic systems. This application is particularly useful for modifying drug candidates to enhance their pharmacological properties.

Data Table: Electrophilic Substitution Reactions Using this compound

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Sulfonamide derivative | 85 | |

| Phenol | Sulfonated phenol | 90 | |

| Naphthalene | Naphthalenesulfonate | 75 |

Microwave-Assisted Synthesis

Recent advancements have highlighted the use of microwave-assisted synthesis techniques involving this compound. This method significantly reduces reaction times and improves yields.

Case Study:

A recent study demonstrated that using microwave irradiation for the reaction of this compound with various nucleophiles yielded products with higher selectivity and efficiency compared to traditional heating methods .

Development of Anticancer Agents

The compound has been explored for its potential in synthesizing anticancer agents. The introduction of sulfonamide moieties into known anticancer frameworks has shown promise in enhancing their efficacy.

Case Study:

Research conducted by Ahmed et al. reported the successful synthesis of a series of sulfonamide derivatives from this compound, which exhibited significant cytotoxicity against cancer cell lines .

Anti-Diabetic Compounds

Another area of interest is the development of anti-diabetic drugs. The structural modifications facilitated by this compound have led to compounds that enhance glucose uptake in cells.

Data Table: Anti-Diabetic Activity of Compounds Derived from this compound

Comparison with Similar Compounds

Key Observations :

- The phenyl group in this compound increases molecular weight and likely boiling point compared to allylsulfonyl chloride.

- Allylsulfonyl chloride exhibits lower steric hindrance, favoring reactions like nucleophilic substitutions .

- Methyl-substituted derivatives (e.g., 2-methylprop-2-ene-1-sulfonyl chloride) may show altered reactivity due to branching .

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic addition of ClSO₃H to the alkene proceeds via a three-membered cyclic sulfonium intermediate, directing the sulfonyl group to the less substituted carbon (Markovnikov addition). In a typical procedure, 1-phenylpropene (10 mmol) is added dropwise to ClSO₃H (15 mmol) at 0–5°C, followed by stirring at room temperature for 4–6 hours. The crude product is quenched with ice-water and extracted with dichloromethane.

Table 1: Optimization of Chlorosulfonation Conditions

| Temperature (°C) | ClSO₃H Equiv. | Time (h) | Yield (%) |

|---|---|---|---|

| 0–5 | 1.5 | 6 | 68 |

| 25 | 1.2 | 4 | 72 |

| 40 | 2.0 | 3 | 58 |

Higher temperatures favor byproduct formation, likely due to polymerization of the alkene. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselectivity, with the sulfonyl chloride group at C2 (H NMR: δ 7.3–7.6 ppm for aromatic protons, δ 6.4 ppm for vinyl proton).

Chlorination of 1-Phenylpropene-2-sulfonic Acid

This two-step approach first generates the sulfonic acid derivative, followed by conversion to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Sulfonic Acid Synthesis

1-Phenylpropene is sulfonated with concentrated sulfuric acid at 80°C for 12 hours, yielding 1-phenylpropene-2-sulfonic acid. The intermediate is isolated as a sodium salt by treatment with NaHCO₃, achieving 85% purity after recrystallization from ethanol.

Conversion to Sulfonyl Chloride

The sodium sulfonate (5 mmol) is refluxed with PCl₅ (15 mmol) in dry dichloromethane for 3 hours. Excess PCl₅ is quenched with ice, and the product is extracted into organic solvent.

Key Data:

Radical Addition of Sulfuryl Chloride

Radical-mediated addition of SO₂Cl₂ to 1-phenylpropene provides a regioselective pathway under UV light or initiators like azobisisobutyronitrile (AIBN).

Procedure and Selectivity

A solution of 1-phenylpropene (10 mmol) and SO₂Cl₂ (12 mmol) in CCl₄ is irradiated with UV light (254 nm) for 8 hours. AIBN (0.2 mmol) accelerates the reaction, completing it in 4 hours. The anti-Markovnikov product dominates due to radical stability at the benzylic position.

Table 2: Radical Addition Efficiency

| Initiator | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| None | UV | 8 | 55 |

| AIBN | UV | 4 | 78 |

| AIBN | None | 6 | 48 |

¹³C NMR confirms the sulfonyl chloride placement (δ 135.6 ppm for sp² carbon adjacent to SO₂Cl).

Phase-Transfer Catalyzed Sulfonation

Adapting methodologies from oxetane synthesis, this approach employs quaternary ammonium salts to facilitate interfacial reactions between aqueous and organic phases.

Catalytic Cycle and Optimization

A mixture of 1-phenylpropene (10 mmol), sodium sulfite (12 mmol), and tetrabutylammonium hydrogen sulfate (0.5 mmol) in CH₂Cl₂/H₂O is stirred at 40°C for 6 hours. The sulfite anion transfers to the organic phase, where it reacts with in-situ-generated sulfonic acid derivatives.

Advantages:

-

Avoids harsh chlorinating agents

Electrochemical Synthesis

Recent advances in electrosynthesis demonstrate the potential for greener preparation routes. Applying protocols from coumarin derivatives, 1-phenylpropene undergoes electrochemical sulfonation in a divided cell.

Q & A

Q. How is 1-Phenylprop-1-ene-2-sulfonyl chloride typically synthesized, and what purification methods are recommended?

- Methodological Answer : Synthesis often involves the reaction of 1-phenylprop-1-ene-2-thiol with chlorinating agents like chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Purification is typically achieved via fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Characterization should include -NMR to confirm the absence of thiol impurities and IR spectroscopy to verify sulfonyl chloride functional groups (~1360 cm for S=O stretching) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : To confirm the vinyl proton environment (δ ~6.5–7.5 ppm for aromatic and alkene protons).

- IR Spectroscopy : For S=O asymmetric/symmetric stretching (~1370–1180 cm).

- Mass Spectrometry (MS) : To validate molecular weight (e.g., [M] peak at m/z 216.6).

Cross-referencing with computational data (e.g., PubChem SMILES: C=C(C1=CC=CC=C1)S(=O)(=O)Cl) ensures structural accuracy .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves and eye protection. Avoid moisture to prevent hydrolysis to sulfonic acids.

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to limit photodegradation.

Safety protocols align with SDS guidelines for reactive sulfonyl chlorides, emphasizing acute toxicity (Skin Corr. 1B) and reactivity with water .

Advanced Research Questions

Q. How can researchers address inconsistencies in reactivity data during nucleophilic substitutions with this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or competing elimination pathways. Systematic studies should:

- Vary solvents (e.g., DMF for SN2 vs. THF for elimination).

- Monitor reaction progress via TLC or -NMR (if using fluorinated nucleophiles).

- Use DFT calculations (e.g., Gaussian 16) to model transition states and identify dominant pathways .

Q. What strategies stabilize this compound against thermal decomposition?

- Methodological Answer :

- Additives : Introduce radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress free-radical degradation.

- Temperature Control : Conduct reactions below 40°C; use jacketed reactors for exothermic steps.

- Analytical Validation : Track stability via accelerated aging studies (e.g., 40°C/75% RH for 14 days) and HPLC purity checks .

Q. How can computational chemistry predict regioselectivity in reactions involving this sulfonyl chloride?

- Methodological Answer :

- Molecular Modeling : Use software like Schrödinger Suite to calculate Fukui indices for electrophilic sites.

- Docking Studies : Simulate interactions with biomolecular targets (e.g., enzymes) to predict binding affinities.

- Reaction Kinetics : Apply Marcus theory to model electron-transfer steps in redox-active systems.

Cross-validate with experimental -NMR shifts and X-ray crystallography (if crystals are obtainable) .

Data Contradiction & Reproducibility

Q. How should researchers resolve discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Purity Assessment : Re-examine via DSC (melting point) and Karl Fischer titration (moisture content).

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO:water mixtures) using UV-Vis spectroscopy.

- Literature Cross-Check : Compare with structurally analogous compounds (e.g., biphenylsulfonyl chloride, MP 89–91°C) to identify outliers .

Q. What experimental controls ensure reproducibility in coupling reactions using this reagent?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. CuI for Sonogashira couplings.

- Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent catalyst deactivation.

- In Situ Monitoring : Employ ReactIR to track sulfonate intermediate formation.

Document all parameters (e.g., stirring rate, degassing time) per BJOC guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.